![molecular formula C21H25N3O4S B2762823 Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate CAS No. 307519-88-6](/img/structure/B2762823.png)
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It is known to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Molecular Structure Analysis
The molecular formula of this compound is C21H25N3O4S . It has an average mass of 415.506 Da and a monoisotopic mass of 415.156586 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 658.8±55.0 °C at 760 mmHg, and a flash point of 352.2±31.5 °C . It has 7 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds . Its polar surface area is 125 Å2 .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be explored for its efficacy against a range of viral infections, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can be beneficial in treating conditions characterized by excessive inflammation. Research into similar compounds could lead to the discovery of new anti-inflammatory agents that might be more effective or have fewer side effects than current medications .
Anticancer Applications
Indole derivatives have been found to possess anticancer activities, making them valuable in the search for novel cancer therapies. The structural complexity of indole-based compounds allows them to interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells . Further investigation into the compound could uncover new mechanisms of action against different types of cancer.
Antimicrobial Effects
The antimicrobial potential of indole derivatives is well-documented, with some compounds showing promising results against a broad spectrum of microorganisms . This application is crucial, especially in the face of rising antibiotic resistance. The compound could be a starting point for the synthesis of new antimicrobial agents.
Antidiabetic Potential
Indole derivatives have shown promise in the management of diabetes by influencing glucose metabolism and insulin sensitivity . Studying the compound’s effect on blood sugar levels and pancreatic function could lead to the development of new antidiabetic drugs.
Neuroprotective Effects
Some indole derivatives have been associated with neuroprotective properties, suggesting they could play a role in the treatment of neurodegenerative diseases . By exploring the compound’s interaction with neurological pathways, researchers could potentially develop treatments for conditions like Alzheimer’s and Parkinson’s disease.
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPSNLBUMVXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate |
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